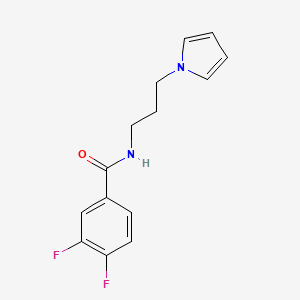

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

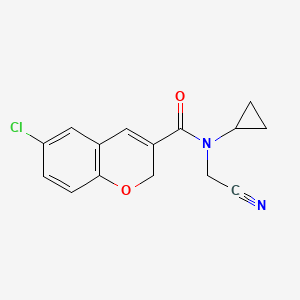

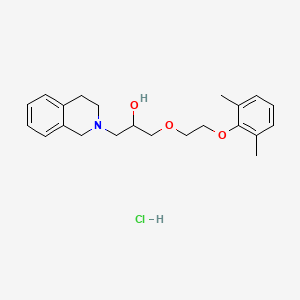

“N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide” is a complex organic compound that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . It is less basic than pyridine, and less nucleophilic than furan and thiophene .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring attached to a propyl chain, which is further connected to a benzamide group with two fluorine atoms at the 3rd and 4th positions . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrole ring and the benzamide group. Pyrrole rings can undergo electrophilic substitution reactions, while amides can participate in various reactions including hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring could increase its polarity and potentially its solubility in water .Scientific Research Applications

Anion Receptor Development

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide's structural components have been explored in the development of neutral anion receptors. Researchers utilized 3,4-difluoro-1H-pyrrole as a building block, similar to the pyrrole unit in this compound, to create compounds that bind anions like fluoride, chloride, or dihydrogen phosphate with high affinity. These anion receptors are significant in chemical sensing and potentially in environmental monitoring (Anzenbacher et al., 2000).

Electrochemical and Optical Properties

The pyrrole derivatives related to this compound have been studied for their electrochemical and optical properties. These properties are critical in the development of electrochromic materials and fluorescent compounds, which have applications in electronics and sensor technologies (Coelho et al., 2014).

Lewis Acid Interactions

The compound also has relevance in studying Lewis acid interactions, particularly in the stabilization of certain molecular conformations. This aspect of research is crucial in understanding chemical reactivity and molecular design in pharmaceuticals and materials science (Forbes et al., 2001).

Ion Sensing and Metal Recovery

Studies have also explored the use of related compounds in ion sensing and metal recovery. The pyrrole-based compounds can detect specific ions and are valuable in environmental monitoring and resource recovery applications (Mert et al., 2013).

Antibacterial Agent Complex Formation

The potential of this compound related compounds to form molecular complexes with antibacterial agents like nitrofurantoin has been investigated. These complexes are important in the development of new pharmaceutical formulations and drug delivery systems (Vangala et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a pyrrole ring are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

properties

IUPAC Name |

3,4-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-12-5-4-11(10-13(12)16)14(19)17-6-3-9-18-7-1-2-8-18/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGMTCFCVRKPAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)

![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)

![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)